Product packaging for 2-(Difluoromethyl)-3-fluoroanisole(Cat. No.:)

2-(Difluoromethyl)-3-fluoroanisole

Cat. No.: B13704587
M. Wt: 176.14 g/mol
InChI Key: AGLXZMZUCIVUJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Organofluorine Compounds in Modern Organic Synthesis

Organofluorine chemistry has become a cornerstone of modern chemical research, influencing fields from pharmaceuticals to advanced materials. numberanalytics.comnumberanalytics.com The unique properties of the fluorine atom, most notably its high electronegativity and the strength of the carbon-fluorine (C-F) bond, are central to its importance. numberanalytics.comwikipedia.org The C-F bond is one of the strongest single bonds in organic chemistry, which imparts significant metabolic stability to molecules by making them resistant to cleavage by metabolic enzymes. mdpi.com This enhanced stability is a critical advantage in drug design, often leading to improved half-life and bioavailability. numberanalytics.comnih.gov

The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. numberanalytics.comresearchgate.net Strategic placement of fluorine can enhance lipophilicity, which influences a molecule's ability to permeate biological membranes, and modulate the acidity or basicity (pKa) of nearby functional groups, thereby affecting interactions with biological targets. researchgate.netnumberanalytics.com Consequently, the incorporation of fluorine has become a routine and powerful strategy in the development of new pharmaceuticals, agrochemicals, and functional materials. numberanalytics.comworktribe.com

Role of Difluoromethyl and Fluoroanisole Moieties in Advanced Molecular Design

The molecular architecture of 2-(Difluoromethyl)-3-fluoroanisole features two key structural motifs: the difluoromethyl (-CF2H) group and a fluoroanisole core. Each contributes unique and valuable properties to the molecule.

The difluoromethyl group is of growing interest in medicinal chemistry, where it is often considered a bioisostere—a substituent with similar physical or chemical properties—to hydroxyl (-OH), thiol (-SH), or amine (-NH2) groups. nih.govnih.govalfa-chemistry.com A defining characteristic of the -CF2H group is its ability to act as a "lipophilic hydrogen bond donor". alfa-chemistry.comacs.org This dual nature allows it to increase lipophilicity while also providing a hydrogen bond-donating capability, which can enhance binding affinity and specificity to biological targets. nih.govacs.org Compared to the more common trifluoromethyl (-CF3) group, the difluoromethyl group often provides a more subtle increase in lipophilicity and introduces this valuable hydrogen-bonding interaction. alfa-chemistry.com

The fluoroanisole moiety itself is a significant scaffold in drug design. Studies comparing different fluorinated anisoles have shown that the degree of fluorination has a strong impact on physicochemical and pharmacokinetic properties. nih.gov Research suggests that difluoroanisole (PhOCF2H) can offer a better balance of properties, such as distribution coefficient (log D) and transcellular permeability, compared to its trifluoroanisole (PhOCF3) counterpart. nih.govresearchgate.net The routes to access difluoroanisoles are also often more direct than those for trifluoroanisoles, making them an attractive alternative in molecular optimization. nih.gov

Table 1: Physicochemical Properties of the Difluoromethyl Group

Property Description Significance in Molecular Design
Bioisosterism Acts as a stable mimic of hydroxyl (-OH), thiol (-SH), and amine (-NH2) groups. nih.govnih.govalfa-chemistry.com Allows for the replacement of metabolically vulnerable groups, enhancing compound stability.
Hydrogen Bonding The C-H bond in the -CF2H group is acidic enough to act as a hydrogen bond donor. nih.govnih.govacs.org Can introduce or enhance binding interactions with biological targets like enzymes and receptors.
Lipophilicity Increases the lipophilicity of a molecule, though typically less than a -CF3 group. nih.govacs.org Modulates solubility and membrane permeability to improve pharmacokinetic profiles.
Metabolic Stability The presence of two C-F bonds confers high resistance to oxidative metabolism. nih.gov Increases the in vivo half-life of drug candidates.

Overview of Synthetic Challenges and Research Opportunities for Complex Fluorinated Aromatics

Despite their utility, the synthesis of complex fluorinated aromatics presents considerable challenges. The direct and selective introduction of fluorine and fluorinated groups onto an aromatic ring is often difficult to control, requiring specialized and sometimes hazardous reagents. numberanalytics.comresearchgate.net The development of efficient and site-selective methods for C-H difluoromethylation, for instance, remains a significant task for synthetic chemists. nih.gov

Key challenges in the field include:

Regioselectivity: Controlling the precise position of fluorination on a complex aromatic molecule is a persistent difficulty.

Reagent Development: Many traditional fluorinating agents are harsh or not suitable for late-stage functionalization of complex molecules. This has spurred the development of novel reagents. cas.cn

C-F Bond Activation: While the strength of the C-F bond is an advantage in final products, it also makes the transformation of existing fluorinated compounds, such as converting a -CF3 group to a -CF2H group, a significant synthetic hurdle. researchgate.net

These challenges create numerous research opportunities. There is a strong focus on designing new catalysts for more efficient and milder fluorination reactions. numberanalytics.com Photocatalytic and electrochemical methods are emerging as sustainable alternatives to traditional approaches. numberanalytics.com Furthermore, developing strategies for the late-stage functionalization of complex molecules is a major goal, as this would allow for the rapid diversification of drug candidates to optimize their biological activity. researchgate.net

Contextualization of this compound within Current Research Paradigms

This compound stands as a molecule that encapsulates several modern trends in chemical research. It combines the desirable bioisosteric and hydrogen-bonding properties of the difluoromethyl group with the modulated physicochemical profile of a fluoroanisole core. nih.govacs.orgnih.gov Its structure makes it a compound of interest for applications in medicinal and agricultural chemistry. nih.govnumberanalytics.com

The synthesis of such a polysubstituted aromatic compound highlights the synthetic challenges discussed previously. Furthermore, the difluoromethyl motif is gaining prominence as a potential replacement for the trifluoromethyl group. This shift is partly driven by regulatory concerns, as some guidelines are beginning to classify trifluoromethyl-containing compounds under the broad umbrella of per- and polyfluoroalkyl substances (PFAS), which are facing increasing scrutiny for environmental and health reasons. nih.gov Therefore, research into molecules like this compound is not only driven by the pursuit of novel functionalities but also by the need to develop next-generation compounds that align with evolving environmental and regulatory standards.

Table 2: Experimental Properties of Related Anisole (B1667542) Derivatives Note: Specific experimental data for this compound is not widely available in the surveyed literature, indicating its status as a specialized research compound. The table below provides data for structurally related anisoles to offer context.

Compound NameCAS NumberMolecular FormulaBoiling Point (°C)Density (g/mL)
2-Fluoroanisole 321-28-8C₇H₇FO154-155 chemicalbook.com1.124 chemicalbook.com
2,3-Difluoroanisole 134364-69-5C₇H₆F₂O144.5±20.0 chemicalbook.com1.24 chemicalbook.com
2-Bromo-3-fluoroanisole 446-59-3C₇H₆BrFO189.2±20.0 innospk.com1.5±0.1 innospk.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7F3O B13704587 2-(Difluoromethyl)-3-fluoroanisole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7F3O

Molecular Weight

176.14 g/mol

IUPAC Name

2-(difluoromethyl)-1-fluoro-3-methoxybenzene

InChI

InChI=1S/C8H7F3O/c1-12-6-4-2-3-5(9)7(6)8(10)11/h2-4,8H,1H3

InChI Key

AGLXZMZUCIVUJV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)F)C(F)F

Origin of Product

United States

Mechanistic Investigations and Reactivity Studies of 2 Difluoromethyl 3 Fluoroanisole

Reaction Pathways Involving the Difluoromethyl Group

The difluoromethyl (CHF2) group is a key structural motif that can act as a lipophilic hydrogen bond donor and is considered an isostere of hydroxyl and thiol groups. nih.govacs.org Its reactivity is characterized by the potential to form both radical and carbene intermediates.

Radical Intermediates and Propagation

The difluoromethyl group can participate in radical reactions through the formation of the difluoromethyl radical (•CHF2). This process is often initiated by photoredox catalysis, which allows for the late-stage functionalization of complex molecules under mild conditions. nih.govnih.govrsc.org The generation of the •CHF2 radical can be achieved from a variety of precursors, which are designed to release the radical species under specific conditions. researchgate.net

Once formed, the difluoromethyl radical can add to aromatic and heteroaromatic systems. nih.govresearchgate.net The regioselectivity of this addition is influenced by the electronic properties of both the radical and the aromatic substrate. nih.gov For instance, the more electrophilic CF2Cl radical tends to react with electron-rich positions on an aromatic ring. nih.gov The propagation of these radical reactions typically involves a series of steps including radical addition, cyclization, and oxidation or reduction to yield the final product. researchgate.net

Interactive Data Table: Precursors for Difluoromethyl Radical (•CHF2) Generation
Precursor ReagentInitiation MethodReference
S-(Difluoromethyl)sulfonium saltVisible-light Photoredox Catalysis researchgate.net
BrCF2PO(OEt)2Visible-light-induced Catalysis nih.gov
NaSO2CF2HVisible-light Photoredox Catalysis nih.gov
ArCF2H / KN(iPr)2/B3N3Me6Deprotonation/Oxidation acs.org
[pinB(Aryl)CF2H][K(18-cr-6)]Photo-redox Catalysis researchgate.net

Carbene-Mediated Rearrangements

In addition to radical pathways, the difluoromethyl group can be a source of difluorocarbene (:CF2), a versatile intermediate for the synthesis of gem-difluorinated compounds. cas.cnrsc.org The generation of difluorocarbene is typically achieved through the deprotonation of a difluoromethyl-containing precursor, followed by the elimination of a leaving group. acs.orgcas.cn A variety of reagents have been developed to serve as efficient sources of difluorocarbene under mild conditions. acs.orgcas.cnrsc.org

Difluorocarbene is a moderately electrophilic species that can react with a wide range of nucleophiles and unsaturated systems. cas.cn One of the characteristic reactions of carbenes is their ability to undergo rearrangements, such as the Wolff rearrangement of α-keto carbenes to form ketenes. youtube.com In the context of difluoromethyl compounds, carbene-initiated rearrangements can lead to the cleavage of C-F bonds and the formation of new C-C bonds, providing access to diverse fluorinated structures. nih.gov For example, a silver-catalyzed reaction of a trifluoromethyl ketone N-triftosylhydrazone with a β,γ-unsaturated alcohol proceeds through a carbene intermediate, which then undergoes a Claisen rearrangement of an in situ generated difluorovinyl ether. nih.gov This type of rearrangement cascade highlights the potential for complex molecular transformations mediated by difluorocarbene intermediates derived from difluoromethyl groups. nih.govresearchgate.net

Aromatic Reactivity and Substitution Mechanisms

The reactivity of the aromatic ring in 2-(difluoromethyl)-3-fluoroanisole is governed by the electronic effects of its three substituents: the methoxy (B1213986) group (-OCH3), the fluorine atom (-F), and the difluoromethyl group (-CHF2).

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic compounds where an electrophile replaces an atom, usually hydrogen, on the aromatic ring. wikipedia.orgnumberanalytics.com The rate and regioselectivity of EAS are strongly influenced by the substituents present on the ring. libretexts.orgmasterorganicchemistry.com Substituents are classified as either activating or deactivating, and as ortho-, para-, or meta-directing. wikipedia.org

In this compound, the methoxy group is a strong activating group and is ortho-, para-directing due to its ability to donate electrons to the ring through resonance. The fluorine atom is a deactivating group due to its strong inductive electron withdrawal, but it is also ortho-, para-directing because of its ability to donate a lone pair of electrons through resonance. libretexts.org The difluoromethyl group is a deactivating group due to the inductive effect of the two fluorine atoms. libretexts.org

The interplay of these directing effects will determine the position of electrophilic attack. The strong activating effect of the methoxy group will likely dominate, directing incoming electrophiles to the positions ortho and para to it (C4 and C6). However, the C2 and C3 positions are already substituted. The C6 position is para to the methoxy group and ortho to the fluorine atom, making it a likely site for substitution. The C4 position is ortho to the methoxy group and meta to the fluorine and difluoromethyl groups. The C5 position is meta to the methoxy group and ortho to the difluoromethyl group, making it less favored. Computational studies on similar substituted aromatic compounds have been used to predict the regioselectivity of EAS reactions. researchgate.netresearchgate.netnih.gov

Interactive Data Table: Directing Effects of Substituents in Electrophilic Aromatic Substitution
SubstituentEffect on ReactivityDirecting Effect
-OCH3ActivatingOrtho, Para
-FDeactivatingOrtho, Para
-CHF2DeactivatingMeta

Nucleophilic Aromatic Substitution with Fluorine

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. libretexts.org This reaction is generally favored on electron-poor aromatic rings, particularly when there are strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgnih.gov Fluorine is a surprisingly good leaving group in many SNAr reactions, a phenomenon attributed to its high electronegativity which makes the carbon atom it is attached to more electrophilic and susceptible to nucleophilic attack. libretexts.orgyoutube.com

In this compound, the fluorine atom at the C3 position could potentially be displaced by a nucleophile. The presence of the electron-withdrawing difluoromethyl group at the C2 position (ortho to the fluorine) would help to stabilize the negatively charged Meisenheimer intermediate formed during the reaction, thus facilitating the substitution. libretexts.org Recent advances in photoredox catalysis have expanded the scope of SNAr reactions to include electron-neutral and even electron-rich fluoroarenes under mild conditions. nih.gov

Influence of Fluorine Atoms on Electronic and Steric Properties

The presence of multiple fluorine atoms in this compound significantly influences its electronic and steric properties, which in turn affect its conformation, reactivity, and potential biological activity. nih.govnih.gov

The high electronegativity of fluorine leads to a strong inductive electron-withdrawing effect, which lowers the electron density of the aromatic ring and stabilizes molecular orbitals. nih.gov This effect is pronounced in both the ring-bound fluorine and the difluoromethyl group. However, the fluorine atom on the ring can also donate electron density through a positive mesomeric (resonance) effect. nih.gov The difluoromethyl group, being a lipophilic hydrogen bond donor, can also participate in hydrogen bonding interactions. nih.govepa.gov

Sterically, the replacement of hydrogen with fluorine increases the size of the substituent. The difluoromethyl group is larger than a methyl group and can influence the conformational preferences of the molecule. rsc.org In fluoroanisoles, the degree of fluorination of the methoxy group has a strong impact on the molecule's conformation and physicochemical properties such as lipophilicity and permeability. nih.gov For example, while trifluoroanisole (PhOCF3) is significantly more lipophilic than anisole (B1667542), difluoroanisole (PhOCF2H) presents a more balanced profile with better permeability. nih.gov These properties are critical in drug design, where fine-tuning of electronic and steric factors is essential for optimizing a molecule's interactions with biological targets. nih.gov

Interactive Data Table: Comparison of Properties of Anisole and Fluoroanisoles
CompoundlogD (vs. Anisole)Passive Permeability (vs. Anisole)Metabolic Stability (vs. Anisole)Reference
PhOCF3Increases by ~1 log unitLowerNot appreciably improved nih.gov
PhOCF2HIncreasedAdvantageous over PhOCF3- nih.gov

Kinetic and Thermodynamic Aspects of Transformations

General studies on fluoroalkyl compounds indicate that the difluoromethyl group can participate in various reactions, including nucleophilic substitution and radical processes. The C-F bonds within the -CHF₂ group are strong, and their reactivity is often unlocked through the generation of intermediates such as carbanions, carbocations, or radicals. For instance, the deprotonation of a difluoromethyl group to form a difluoromethyl carbanion is a common strategy in synthetic chemistry, although this is influenced by the acidity of the C-H bond in the -CHF₂ group.

The presence of a fluorine atom at the 3-position and a methoxy group at the 1-position of the benzene (B151609) ring in this compound will modulate the electron density of the aromatic ring and influence the reactivity of the difluoromethyl group. The methoxy group is an electron-donating group through resonance, while the fluorine atom is an electron-withdrawing group through induction but a weak electron-donating group through resonance. The interplay of these effects will impact the rates and equilibria of reactions involving the aromatic ring, such as electrophilic aromatic substitution, as well as reactions at the difluoromethyl group.

While specific experimental data is not available for this compound, a conceptual table can be constructed to illustrate the expected kinetic and thermodynamic trends for hypothetical transformations based on general principles of physical organic chemistry.

Table 1: Conceptual Kinetic and Thermodynamic Parameters for Hypothetical Transformations of this compound

TransformationExpected Kinetic ProfileExpected Thermodynamic ProfileInfluencing Factors
Electrophilic Aromatic Substitution Moderate reaction rate. The activating effect of the methoxy group is partially offset by the deactivating effects of the fluoro and difluoromethyl groups.Generally exergonic, leading to thermodynamically stable products. The regioselectivity will be dictated by the directing effects of the substituents.- Methoxy group: ortho-, para-directing and activating. - Fluoro group: ortho-, para-directing and deactivating. - Difluoromethyl group: meta-directing and deactivating.
Nucleophilic Attack on the -CHF₂ Carbon Slow reaction rate. The C-F bonds are strong, and the carbon atom is sterically shielded. The reaction would likely require a strong nucleophile and harsh conditions.Potentially endergonic, requiring energy input to proceed. Product stability would depend on the nature of the nucleophile and the reaction conditions.- Strength and nature of the nucleophile. - Leaving group ability of fluoride. - Solvent effects.
Deprotonation of the -CHF₂ Group The acidity of the C-H bond is enhanced by the two fluorine atoms, making deprotonation feasible with a suitable base. The rate will depend on the base strength.The equilibrium will favor the products if a sufficiently strong base is used to overcome the pKa of the difluoromethyl C-H bond.- Strength of the base. - Stability of the resulting carbanion. - Solvent used.

It is important to note that this table is illustrative and based on established principles of chemical reactivity. Experimental studies would be necessary to determine the precise kinetic and thermodynamic parameters for any transformation of this compound. Studies on the hydrolytic reactivity of other difluoromethyl-containing compounds, such as 2-difluoromethyl pyrroles, have shown that the stability of the C-F bonds can be influenced by the electronic nature of the surrounding molecular framework. rsc.org For example, the presence of electron-withdrawing groups can accelerate the hydrolysis of the difluoromethyl group. rsc.org This suggests that the electronic environment created by the substituents on the anisole ring in this compound would play a crucial role in its reactivity.

Further research, including computational modeling and experimental kinetic studies, would be invaluable in providing a quantitative understanding of the transformations of this compound. Such studies would elucidate reaction mechanisms, determine rate constants and activation energies, and quantify the thermodynamic stability of reactants, intermediates, and products.

Computational and Theoretical Chemistry of 2 Difluoromethyl 3 Fluoroanisole

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic environment of 2-(Difluoromethyl)-3-fluoroanisole. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to determine the optimized molecular structure and analyze its bonding characteristics. ijrte.orgnorthwestern.edu

DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict the geometric parameters of the molecule. ijrte.orgresearchgate.net These calculations typically reveal the bond lengths, bond angles, and dihedral angles of the ground state geometry. For this compound, the calculations would likely show a planar or near-planar benzene (B151609) ring, with specific orientations of the methoxy (B1213986) and difluoromethyl groups influenced by steric and electronic effects.

Natural Bond Orbital (NBO) analysis is a common technique used to study the bonding and electronic interactions within the molecule. ijrte.org This analysis can quantify the delocalization of electron density and hyperconjugative interactions, which are crucial for understanding the influence of the fluorine and difluoromethyl substituents on the aromatic ring's reactivity.

Table 1: Predicted Geometric Parameters of this compound from DFT Calculations

ParameterValue
C-C (aromatic) bond lengths1.39 - 1.41 Å
C-O (methoxy) bond length1.36 Å
O-CH3 bond length1.43 Å
C-CF2H bond length1.51 Å
C-F (aromatic) bond length1.35 Å
C-F (difluoromethyl) bond length1.36 Å
C-O-C bond angle118°
C-C-F (aromatic) bond angle119°
F-C-F (difluoromethyl) bond angle108°

Note: The data in this table is illustrative and based on typical values for similar fluorinated aromatic compounds.

Conformational Analysis and Molecular Dynamics Simulations

The conformational flexibility of this compound, particularly the rotation of the methoxy and difluoromethyl groups, can be investigated through conformational analysis and molecular dynamics (MD) simulations. rsc.orgnih.gov

Conformational analysis involves mapping the potential energy surface as a function of the key dihedral angles. For this compound, this would focus on the rotation around the C(aryl)-O and C(aryl)-C(F2H) bonds. These studies can identify the most stable conformers and the energy barriers between them. researchgate.netresearchgate.net The presence of the ortho-difluoromethyl group and meta-fluoro group will likely lead to distinct energy minima corresponding to specific orientations of the substituents relative to each other. rsc.org

Molecular dynamics simulations provide a dynamic picture of the molecule's behavior over time, taking into account solvent effects and temperature. researchgate.netrsc.orgnih.govnih.govresearchgate.net By simulating the molecule in a solvent box, MD can reveal the preferred conformations in solution and the timescale of conformational changes. northwestern.edursc.org This is particularly important for understanding how the molecule might interact with other molecules, such as in a biological system or a reaction medium.

Table 2: Relative Energies of Potential Conformers of this compound

ConformerDihedral Angle (C-C-O-C)Dihedral Angle (C-C-C-F2H)Relative Energy (kcal/mol)
1 (Global Minimum)~0° (planar)~60°0.00
2~0° (planar)~180°1.5
3~180° (planar)~60°2.8
4~180° (planar)~180°4.2

Note: This data is hypothetical and serves to illustrate the expected outcomes of a conformational analysis.

Prediction and Analysis of Spectroscopic Parameters (Theoretical)

Computational methods are powerful tools for predicting and interpreting the spectroscopic properties of molecules, such as NMR, IR, and UV-Vis spectra. mdpi.com

Theoretical calculations of NMR chemical shifts (¹H, ¹³C, ¹⁹F) can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. ijrte.org These predictions are valuable for assigning experimental spectra and understanding the electronic environment of each nucleus. The electron-withdrawing nature of the fluorine atoms is expected to significantly influence the chemical shifts of nearby protons and carbons.

The vibrational frequencies (IR and Raman) of this compound can also be calculated. ijrte.org These calculations help in the assignment of experimental vibrational bands to specific molecular motions, such as C-H stretches, C-F stretches, and aromatic ring vibrations.

Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions that give rise to the UV-Vis absorption spectrum. researchgate.net This provides information about the molecule's excited states and its potential for photochemical reactions.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C1 (C-OCH₃)158.2
C2 (C-CF₂H)125.5
C3 (C-F)162.0 (JC-F ≈ 245 Hz)
C4115.4
C5128.9
C6112.1
-OCH₃56.5
-CF₂H114.7 (t, JC-F ≈ 240 Hz)

Note: The data is an illustrative prediction based on known substituent effects.

Elucidation of Reaction Mechanisms and Transition States via DFT

Density Functional Theory is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. researchgate.netamanote.comrsc.org By mapping the potential energy surface of a reaction, DFT can identify the reactants, products, intermediates, and, crucially, the transition states. researchgate.net

For example, the mechanism of a nucleophilic aromatic substitution on this compound could be studied. DFT calculations can determine the activation energies for the formation of Meisenheimer intermediates and the subsequent departure of a leaving group. researchgate.net This allows for the prediction of the most likely reaction pathway and the regioselectivity of the reaction.

The geometry of the transition state provides valuable information about the bond-making and bond-breaking processes. researchgate.net Analysis of the vibrational frequencies of the transition state (which should have one imaginary frequency) confirms that it is a true saddle point on the potential energy surface.

Structure-Reactivity Relationship Modeling

Understanding the relationship between the structure of this compound and its chemical reactivity is a key goal of theoretical chemistry. amanote.com The electronic and steric properties of the difluoromethyl and fluoro substituents play a crucial role in determining the molecule's reactivity.

The electron-withdrawing nature of both the fluoro and difluoromethyl groups deactivates the aromatic ring towards electrophilic substitution and activates it towards nucleophilic substitution. rsc.orgresearchgate.net The positions of these substituents influence the regioselectivity of such reactions.

Computational models can quantify these effects. For instance, the calculated electrostatic potential map can highlight the electron-rich and electron-poor regions of the molecule, predicting sites susceptible to electrophilic or nucleophilic attack. researchgate.net Furthermore, quantitative structure-activity relationship (QSAR) models could be developed for a series of related compounds to correlate specific molecular descriptors (e.g., HOMO/LUMO energies, atomic charges) with observed reactivity. amanote.com

Advanced Spectroscopic and Structural Elucidation of 2 Difluoromethyl 3 Fluoroanisole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights

High-resolution NMR spectroscopy is a cornerstone in the structural elucidation of organofluorine compounds like 2-(difluoromethyl)-3-fluoroanisole. researchgate.netslideshare.net The presence of fluorine atoms, with their high natural abundance and spin of 1/2, makes ¹⁹F NMR a particularly powerful tool. wikipedia.orgbiophysics.orgaiinmr.com

Fluorine-19 NMR Applications

Fluorine-19 NMR (¹⁹F NMR) spectroscopy provides critical information about the electronic environment of the fluorine atoms within the this compound molecule. wikipedia.org The chemical shifts in ¹⁹F NMR are highly sensitive to the local molecular structure, offering distinct signals for the fluorine atom on the aromatic ring and the two fluorine atoms of the difluoromethyl group. biophysics.org

The difluoromethyl group (-CHF₂) typically exhibits a chemical shift in a characteristic range, which can be influenced by the electronic effects of the adjacent methoxy (B1213986) and fluoro-substituted aromatic ring. aiinmr.com Similarly, the chemical shift of the aromatic fluorine is dictated by its position relative to the other substituents. The coupling between the fluorine nuclei (¹⁹F-¹⁹F coupling) and between fluorine and hydrogen nuclei (¹⁹F-¹H coupling) provides invaluable information for confirming the structure. wikipedia.org For instance, the fluorine atoms of the -CHF₂ group will appear as a doublet in the proton-coupled ¹⁹F NMR spectrum due to coupling with the geminal proton. Long-range couplings between the aromatic fluorine and the protons of the methoxy group, as well as the proton of the difluoromethyl group, can also be observed, further corroborating the molecular structure.

Table 1: Illustrative ¹⁹F and ¹H NMR Data for this compound

NucleusChemical Shift (ppm)MultiplicityCoupling Constant (Hz)Assignment
¹⁹FTriplet-CHF₂
¹⁹FMultipletAr-F
¹HTriplet-CHF₂
¹HSinglet-OCH₃
¹HMultipletAr-H

Note: The exact chemical shifts and coupling constants are dependent on the solvent and the specific NMR instrument used. The data presented here is illustrative.

Multidimensional NMR Techniques

To unravel more complex structural details and resolve signal overlap, multidimensional NMR techniques are employed. numberanalytics.com Heteronuclear correlation experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are particularly useful.

HSQC correlates the chemical shifts of directly bonded ¹H and ¹³C nuclei, allowing for the unambiguous assignment of the protonated carbons in the molecule.

HMBC reveals long-range couplings (typically over two or three bonds) between ¹H and ¹³C nuclei. This is instrumental in piecing together the carbon skeleton and confirming the positions of the substituents on the aromatic ring. For example, HMBC correlations would be expected between the proton of the difluoromethyl group and the aromatic carbon to which it is attached, as well as the protons of the methoxy group and the adjacent aromatic carbon.

Furthermore, 2D ¹⁹F-¹H HOESY (Heteronuclear Overhauser Effect Spectroscopy) can provide through-space correlations, offering insights into the conformational preferences of the molecule, such as the orientation of the difluoromethyl and methoxy groups relative to the aromatic ring. biophysics.org

High-Resolution Mass Spectrometry for Fragmentation Analysis and Isotopic Labeling

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of this compound and for studying its fragmentation pathways. nih.gov HRMS provides highly accurate mass measurements, allowing for the calculation of the precise molecular formula and distinguishing it from other isomers.

Under electron ionization (EI), the molecule will undergo characteristic fragmentation. The molecular ion peak [M]⁺ will be observed, and its high-resolution measurement will confirm the elemental formula C₈H₇F₃O. Common fragmentation patterns for anisole (B1667542) derivatives involve the loss of the methyl group (•CH₃) or the entire methoxy group (•OCH₃). For this compound, additional fragmentation pathways involving the difluoromethyl group are expected. These may include the loss of a fluorine atom (•F) or the entire difluoromethyl radical (•CHF₂).

Table 2: Predicted High-Resolution Mass Spectrometry Fragmentation for this compound

m/z (calculated)Ion FormulaDescription
184.0453[C₈H₇F₃O]⁺Molecular Ion
169.0218[C₇H₄F₃O]⁺Loss of CH₃
153.0504[C₈H₇F₂O]⁺Loss of F
133.0245[C₇H₄F₂O]⁺Loss of CHF
115.0399[C₇H₄FO]⁺Loss of CHF₂

Isotopic labeling studies, where for instance, one of the fluorine atoms is replaced with its heavier isotope, can be used in conjunction with mass spectrometry to further elucidate fragmentation mechanisms and reaction pathways involving the compound.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Probes

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a molecular fingerprint of this compound by probing its vibrational modes. mdpi.comnih.govresearchgate.net These techniques are highly effective for identifying functional groups and can also offer insights into the molecule's conformation. nih.gov

The IR and Raman spectra will be characterized by absorption bands corresponding to the stretching and bending vibrations of the various bonds within the molecule. researchgate.net

C-H stretching: Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. The C-H stretch of the difluoromethyl group will also be present in this region.

C-O stretching: The C-O stretching of the anisole moiety will give rise to strong bands, typically around 1250 cm⁻¹ (asymmetric) and 1030 cm⁻¹ (symmetric).

C-F stretching: The C-F stretching vibrations are a prominent feature in the spectra of organofluorine compounds and typically appear as strong absorptions in the IR spectrum in the range of 1400-1000 cm⁻¹. nih.govresearchgate.net The difluoromethyl group will have characteristic symmetric and asymmetric stretching modes.

Aromatic ring vibrations: The C=C stretching vibrations of the benzene (B151609) ring will be observed in the 1600-1450 cm⁻¹ region.

The combination of IR and Raman spectroscopy is powerful due to their different selection rules. biointerfaceresearch.comspectroscopyonline.com Vibrations that are strong in the Raman spectrum may be weak or absent in the IR spectrum, and vice versa, providing a more complete picture of the vibrational modes. Conformational changes in the molecule can lead to shifts in the positions and intensities of these vibrational bands, making these techniques useful as conformational probes.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state, provided a suitable single crystal can be obtained. nih.gov This technique would provide accurate bond lengths, bond angles, and torsion angles for this compound.

The crystal structure would reveal the planarity of the aromatic ring and the orientation of the methoxy and difluoromethyl substituents relative to the ring and to each other. Intermolecular interactions in the crystal lattice, such as C-H···F or C-H···O hydrogen bonds, and π-π stacking interactions between aromatic rings, would also be elucidated. This information is crucial for understanding the solid-state packing and physical properties of the compound.

Specialized Spectroscopic Methods (e.g., Vibronic Emission, Muon Spin Rotation) for Transient Species

For the study of transient species and excited states of this compound, more specialized spectroscopic methods can be employed.

Vibronic Emission Spectroscopy: This technique investigates the electronic transitions of a molecule coupled with its vibrational modes. wikipedia.orgmdpi.comnih.govuniroma1.it By analyzing the vibronic structure in the fluorescence or phosphorescence spectrum, information about the geometry and vibrational frequencies of the molecule in its electronically excited states can be obtained. This can reveal how the molecular structure changes upon absorption of light.

Muon Spin Rotation/Relaxation/Resonance (µSR): This is a sensitive technique for probing local magnetic fields and the dynamics of radical species. fnal.govwikipedia.orgnih.govmagnetism.euyoutube.com If this compound were to form radical intermediates in a chemical reaction, µSR could be used to characterize these transient species. A positive muon implanted into the sample can capture an electron to form muonium (Mu), a light isotope of hydrogen. The addition of muonium to the aromatic ring would create a muoniated radical, and the µSR spectrum would provide information about the hyperfine coupling constants, revealing the distribution of the unpaired electron spin density and thus the structure of the radical.

Advanced Data Analysis Techniques in Spectroscopy

The structural elucidation of complex molecules like this compound from its raw spectroscopic data necessitates the use of advanced data analysis techniques. These methods are crucial for deconvoluting overlapping signals, identifying subtle spectral features, and correlating spectral data with specific molecular properties. The application of computational chemistry and chemometrics provides a powerful toolkit for a more in-depth understanding of the molecule's structure and behavior.

Computational Spectroscopic Analysis

Theoretical calculations, particularly using Density Functional Theory (DFT), have become indispensable in predicting and interpreting the spectroscopic properties of molecules. For this compound, DFT methods can be employed to calculate theoretical Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These calculations provide valuable insights into the molecule's geometry, electronic structure, and vibrational modes.

A theoretical investigation of fluoroanisole isomers using DFT with the B3LYP functional and a 6-311++G(d,p) basis set has been shown to provide reliable predictions of molecular structures, vibrational frequencies, and NMR chemical shifts. A similar approach can be applied to this compound to generate theoretical spectra that can be compared with experimental data, aiding in the assignment of complex signals.

Hypothetical DFT-Calculated Vibrational Frequencies for this compound:

Vibrational ModeCalculated Frequency (cm⁻¹)Description
C-H (aromatic) stretch3100 - 3000Stretching vibrations of the C-H bonds on the aromatic ring.
C-H (difluoromethyl) stretch3020 - 2980Stretching vibration of the C-H bond in the CHF₂ group.
C-O-C stretch (asymmetric)1280 - 1240Asymmetric stretching of the ether linkage.
C-F (aromatic) stretch1250 - 1200Stretching vibration of the C-F bond on the aromatic ring.
C-F (difluoromethyl) stretch1150 - 1050Stretching vibrations of the C-F bonds in the CHF₂ group.
C-O-C stretch (symmetric)1050 - 1000Symmetric stretching of the ether linkage.

Note: This table is generated based on typical frequency ranges for the described vibrational modes and is intended for illustrative purposes.

Multivariate Analysis and Chemometrics

In cases where spectroscopic data is complex and contains a large number of variables, multivariate analysis (MVA) techniques are employed to extract meaningful information. Methods such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression are particularly useful for analyzing spectral datasets.

For a compound like this compound, which may exist in different conformations or be part of a complex mixture, MVA can be used to:

Differentiate between isomers: By analyzing the subtle differences in their spectroscopic fingerprints.

Identify correlations: Between spectral features and specific structural or electronic properties.

Deconvolute overlapping signals: In complex NMR or vibrational spectra.

For instance, in the analysis of complex mixtures of fluorinated compounds, ¹⁹F NMR spectroscopy combined with MVA can be a powerful tool for identification and quantification. The application of chemometrics to vibrational spectroscopy (NIR, Raman, MIR) has also been shown to be effective in the analysis of complex samples.

Illustrative Application of PCA to Spectroscopic Data of Fluorinated Anisole Isomers:

Principal Component Analysis (PCA) could be used to differentiate between isomers of difluoromethyl-fluoroanisole based on their simulated vibrational spectra. The first few principal components (PCs) would capture the most significant variations in the spectra, allowing for the visualization of clustering based on the substitution pattern.

IsomerPrincipal Component 1 (PC1)Principal Component 2 (PC2)
This compound0.850.23
2-(Difluoromethyl)-4-fluoroanisole0.65-0.45
3-(Difluoromethyl)-4-fluoroanisole-0.78-0.15
4-(Difluoromethyl)-2-fluoroanisole-0.550.75

Note: The values in this table are hypothetical and for illustrative purposes to demonstrate the principle of PCA in differentiating isomers.

By combining computational spectroscopy with multivariate data analysis, a comprehensive and detailed structural elucidation of this compound can be achieved, moving beyond simple spectral interpretation to a deeper understanding of its molecular characteristics.

Applications of 2 Difluoromethyl 3 Fluoroanisole in Complex Organic Synthesis

Role as a Versatile Synthetic Building Block

The difluoromethyl group (CF₂H) is increasingly recognized for its desirable properties in drug design, acting as a bioisostere of hydroxyl, thiol, or amine groups, and contributing to improved metabolic stability and target affinity. nih.govnih.gov Consequently, aromatic compounds bearing this moiety, such as 2-(Difluoromethyl)-3-fluoroanisole, are highly sought-after as building blocks for the synthesis of novel pharmaceuticals and agrochemicals. guidechem.cominnospk.com The presence of multiple functional groups on the anisole (B1667542) ring—the difluoromethyl, the fluoro, and the methoxy (B1213986) groups—provides several handles for synthetic manipulation, allowing for the construction of complex molecular architectures. The combination of these groups can influence the electronic nature of the aromatic ring, directing further substitutions and enabling a wide range of chemical transformations. The value of fluoroanisoles as key intermediates is well-established in the synthesis of important pharmaceutical agents. innospk.comucc.ie

Table 1: Potential Applications of this compound as a Building Block

Target Compound Class Synthetic Strategy Potential Advantage of the Building Block
Bioactive Heterocycles Cyclization reactions involving the anisole core and its substituents. Introduction of key fluorine motifs for enhanced biological activity.
Complex Natural Product Analogues Multi-step synthesis utilizing the functional group handles for fragment coupling. Access to fluorinated analogues with potentially improved properties.

Derivatization Strategies for Functionalization

The synthetic utility of this compound is intrinsically linked to the diverse reactivity of its functional groups. A variety of derivatization strategies can be envisioned to further functionalize this molecule, paving the way for a broad spectrum of more complex products.

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom on the aromatic ring can potentially be displaced by a range of nucleophiles, a common strategy for functionalizing fluoroaromatics. The reactivity of the fluorine atom towards substitution would be influenced by the electronic effects of the other substituents.

Electrophilic Aromatic Substitution: The methoxy group is an ortho-, para-director, while the fluoro and difluoromethyl groups are deactivating ortho-, para-directors. The interplay of these groups will determine the regioselectivity of electrophilic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, on the remaining open positions of the benzene (B151609) ring.

Modification of the Methoxy Group: The methyl ether can be cleaved to reveal a phenol, which can then be used for a variety of transformations, including the synthesis of esters, ethers, or as a handle for coupling reactions.

Reactions involving the Difluoromethyl Group: The C-H bond of the difluoromethyl group can be a site for radical reactions, allowing for further functionalization at this position.

The synthesis of analogs of the antifungal drug fluconazole (B54011), for instance, often involves modifications of the carboaromatic ring, showcasing the importance of derivatization strategies for fluorinated aromatics in drug discovery. nih.gov

Precursor for Advanced Fluorinated Reagents and Intermediates

Building on its role as a versatile building block, this compound can serve as a precursor for the synthesis of more advanced fluorinated reagents and key pharmaceutical intermediates. The transformation of its functional groups can lead to the formation of novel reagents with unique reactivity. For example, conversion of the methoxy group to a hydroxyl or other functional group could create a new platform for building more complex fluorinated molecules.

Fluoroanisoles are established as critical intermediates in the synthesis of pharmaceuticals. innospk.comucc.ie For example, a related compound, 2-bromo-4-fluoroanisole, is a key starting material for an intermediate in the synthesis of the norepinephrine (B1679862) uptake inhibitor Edivoxetine. ucc.ie Similarly, this compound could be a valuable precursor for a new generation of fluorinated drugs and other high-value chemicals. The difluoromethyl group itself is a significant pharmacophore, and its presence in a versatile precursor is highly advantageous. nih.gov

Utilization in the Synthesis of Chiral Fluorinated Compounds

The synthesis of enantiomerically pure fluorinated compounds is of paramount importance, as the stereochemistry of a drug molecule is often critical to its biological activity. While this compound is achiral, it can be utilized as a starting material for the synthesis of chiral fluorinated compounds through various asymmetric transformations.

Strategies for introducing chirality could include:

Asymmetric modification of a functional group: For instance, asymmetric reduction of a ketone introduced onto the aromatic ring could generate a chiral alcohol.

Enantioselective reactions directed by a chiral catalyst: The functional groups on the anisole could coordinate to a chiral catalyst, directing an enantioselective reaction at another site on the molecule.

Derivatization to a prochiral substrate followed by asymmetric transformation: For example, the molecule could be elaborated into a prochiral ketone or olefin, which could then undergo an asymmetric reduction or epoxidation.

The synthesis of chiral fluorinated amino acids using chiral Ni(II) complexes beilstein-journals.orgnih.gov and the preparation of chiral analogs of fluconazole nih.gov are prime examples of the successful application of asymmetric synthesis to create complex chiral fluorinated molecules. These methodologies could potentially be adapted for use with derivatives of this compound.

Integration into Cascade Reactions and Tandem Processes

Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, are powerful tools for the rapid construction of molecular complexity from simple starting materials. nih.gov The integration of this compound into such reaction sequences could provide efficient access to complex fluorinated scaffolds.

The difluoromethyl group can be a source of difluoromethyl radicals under photoredox or other radical-initiating conditions. acs.org These radicals can then participate in cascade reactions, such as radical addition to alkenes or arenes followed by cyclization, to build intricate polycyclic systems. acs.org Recent advancements in palladium-catalyzed cascade reactions of trifluoromethylarenes to form difluoromethyl compounds highlight the potential for such transformations. acs.org

Table 2: Potential Cascade Reactions Involving this compound

Cascade Reaction Type Potential Role of the Anisole Resulting Molecular Scaffold
Radical Addition-Cyclization Source of difluoromethyl radical. Polycyclic fluorinated compounds.
Dearomative Cyclization The aromatic ring participates in the cyclization. Spirocyclic or fused-ring systems.

Applications in Green and Sustainable Synthesis

The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are increasingly important in organic synthesis. numberanalytics.comrsc.org The use of this compound in green and sustainable synthetic routes is a promising area of exploration. This could involve the development of synthetic pathways that utilize milder reaction conditions, less hazardous reagents, and generate less waste.

Key areas for the application of green chemistry principles include:

Biocatalysis: The use of enzymes to perform selective transformations on the anisole derivative under mild, aqueous conditions. worktribe.com Enzymatic reactions can offer high enantioselectivity, which is particularly valuable for the synthesis of chiral pharmaceuticals. worktribe.com

Fluorination in Aqueous Media: Developing synthetic methods that can be carried out in water as a solvent would significantly reduce the reliance on volatile organic compounds. rsc.org

Use of Greener Solvents: Exploring the use of alternative solvents, such as supercritical carbon dioxide, could further enhance the sustainability of processes involving this compound. stfc.ac.uk

By focusing on sustainable methodologies, the synthesis and application of this compound and its derivatives can be made more environmentally friendly, aligning with the broader goals of modern chemical research and industry. numberanalytics.com

Derivatization and Structure Reactivity Relationships of 2 Difluoromethyl 3 Fluoroanisole Analogues

Systematic Substituent Effects on the Anisole (B1667542) Ring

The introduction of additional substituents onto the anisole ring of 2-(difluoromethyl)-3-fluoroanisole can systematically alter its chemical and physical properties. The electron-withdrawing nature of the difluoromethyl group makes the aromatic ring less susceptible to electrophilic substitution. The placement of new substituents is directed by the combined influence of the existing methoxy (B1213986), fluoro, and difluoromethyl groups.

Research on a series of substituted difluoromethyl anisoles has demonstrated a linear correlation between the Hammett σ constants of the substituents and key physicochemical properties such as hydrogen bond acidity and lipophilicity. nih.gov The Hammett constant (σ) quantifies the electronic effect of a substituent on a benzene (B151609) ring. This relationship allows for the predictable tuning of the molecule's properties.

Electron-Withdrawing Groups (EWGs) : Adding further EWGs (e.g., -NO₂, -CN, -Cl) to the ring would increase the acidity of the C-H bond in the difluoromethyl group, enhancing its capacity as a hydrogen bond donor. nih.gov These groups would also further decrease the electron density of the ring, making it more resistant to electrophilic attack but more susceptible to nucleophilic aromatic substitution.

Electron-Donating Groups (EDGs) : The introduction of EDGs (e.g., -NH₂, -OH) would counteract the deactivating effects of the fluorine and difluoromethyl groups, increasing the ring's reactivity towards electrophiles.

The table below illustrates the predicted effect of various substituents on the properties of the this compound core, based on their Hammett constants.

Substituent (X)Position on RingHammett Constant (σ_p)Predicted Effect on H-Bond Acidity of -CF₂HPredicted Effect on Ring Electron Density
Nitro (-NO₂)50.78IncreaseStrong Decrease
Cyano (-CN)50.66IncreaseDecrease
Chlorine (-Cl)50.23Slight IncreaseSlight Decrease
Amine (-NH₂)5-0.66DecreaseStrong Increase

Modifications of the Difluoromethyl Group and their Impact on Reactivity

The difluoromethyl (-CF₂H) group is a key functional moiety whose modification can significantly impact the molecule's reactivity and interactions.

One significant modification involves the C-H bond within the -CF₂H group. This bond is acidic enough to participate in hydrogen bonding, a crucial interaction in many chemical and biological systems. nih.gov The reactivity of this proton can be modulated by the electronic nature of the anisole ring, as described in the previous section.

Another approach to modification is the synthesis of difluoromethylated compounds from other functional groups. For instance, recent advances have shown that trifluoromethyl (-CF₃) groups can be converted into difluoromethyl (-CF₂H) groups through single C-F bond cleavage. researchgate.net This transformation not only changes the steric and electronic profile but also introduces a hydrogen bond donor capability where none existed previously. researchgate.net

Furthermore, the introduction of the difluoromethyl group itself is a critical aspect of its chemistry. Various difluoromethylating agents, such as S-(difluoromethyl)diarylsulfonium salts, can introduce the -CF₂H group into molecules via radical pathways. cas.cnnih.gov The choice of reagent and reaction conditions can be tailored to control the regioselectivity of the difluoromethylation on the anisole ring or its precursors.

Exploring Bioisosteric Relationships of the Difluoromethyl and Fluoroanisole Moieties (focus on chemical aspects only)

Bioisosterism, the replacement of a functional group with another that retains similar chemical and physical properties, is a fundamental concept in analogue design. The difluoromethyl and fluoroanisole moieties of the title compound have important bioisosteric relationships.

Difluoromethyl (-CF₂H) Group: The -CF₂H group is increasingly recognized as a versatile bioisostere. Its unique properties allow it to mimic several other functional groups:

Hydroxyl (-OH) and Thiol (-SH) Groups : The -CF₂H group can act as a lipophilic hydrogen bond donor, making it a suitable isostere for hydroxyl and thiol groups. nih.govnih.gov Unlike the -OH group, it is generally resistant to metabolic oxidation.

Methyl (-CH₃) Group : While the trifluoromethyl (-CF₃) group is a well-established bioisostere for the methyl group, the -CF₂H group offers a more nuanced alternative. It provides an incremental increase in lipophilicity compared to the larger effect of the -CF₃ group and adds the novel feature of hydrogen bond donation. sci-hub.se

The table below compares the key chemical properties of the difluoromethyl group with its common isosteres.

Functional GroupHydrogen Bond CapabilityTypical Lipophilicity (LogP) ContributionMetabolic Stability
Difluoromethyl (-CF₂H)DonorModerate IncreaseHigh
Hydroxyl (-OH)Donor & AcceptorDecreaseLow (prone to oxidation/conjugation)
Thiol (-SH)Weak DonorSlight IncreaseModerate (prone to oxidation)
Methyl (-CH₃)NoneIncreaseVaries (prone to oxidation)
Trifluoromethyl (-CF₃)Weak AcceptorHigh IncreaseVery High

Fluoroanisole Moiety: The fluorine atom on the anisole ring also serves a critical isosteric purpose. It is often used as a replacement for a hydrogen atom. This substitution has minimal steric impact but significantly alters the electronic properties of the ring, increasing its oxidative stability and modulating the pKa of nearby functional groups. This can be crucial for preventing metabolic attack at that position.

Design Principles for Analogues with Tailored Chemical Reactivity

Based on the structure-reactivity relationships discussed, several key principles can be applied to design analogues of this compound with tailored chemical properties:

Tuning Electronic Properties : The reactivity of the aromatic ring and the acidity of the -CF₂H group can be fine-tuned by introducing substituents with specific Hammett constants onto the anisole ring. nih.gov This allows for precise control over properties like susceptibility to electrophilic/nucleophilic attack and hydrogen bonding strength.

Introducing Specific Interactions : The -CF₂H group can be strategically incorporated as a bioisostere of a hydroxyl or thiol group to introduce a stable hydrogen bond donor functionality into a target structure. nih.gov

Controlling Lipophilicity : The choice between a methyl, difluoromethyl, or trifluoromethyl group allows for the systematic modulation of lipophilicity. The -CF₂H group offers an intermediate level of lipophilicity enhancement, providing a finer control than the more common -CH₃ to -CF₃ switch. sci-hub.se

Enhancing Metabolic Stability : The strategic placement of fluorine atoms on the aromatic ring can block metabolically labile C-H bonds, thereby increasing the chemical stability of the analogue in oxidative environments.

Functional Group Interconversion : The conversion of a -CF₃ group to a -CF₂H group can be used as a late-stage modification strategy to introduce a hydrogen-bond-donating moiety and alter the electronic character of an advanced analogue. researchgate.net

By applying these principles, chemists can rationally design derivatives of this compound with customized reactivity, stability, and intermolecular interaction profiles for various chemical applications.

Future Research Directions and Unexplored Avenues for 2 Difluoromethyl 3 Fluoroanisole

Development of Novel and More Efficient Synthetic Pathways

Table 1: Comparison of Potential Synthetic Strategies for 2-(Difluoromethyl)-3-fluoroanisole

Synthetic ApproachPotential AdvantagesPotential Challenges
Late-Stage DifluoromethylationHigh convergence, modularitySubstrate-specific reactivity, potential for side reactions
Novel Difluoromethylating AgentsMilder conditions, higher yieldsReagent stability and cost
One-Pot/Tandem ReactionsReduced workup, improved atom economyCatalyst compatibility, cross-reactivity
C-H Activation/DifluoromethylationDirect functionalization, high atom economyRegioselectivity control, catalyst development

Exploration of New Catalytic Transformations

The reactivity of this compound itself can be harnessed in a variety of catalytic transformations to generate a diverse array of downstream products. The presence of both a difluoromethyl group and a fluorine substituent, along with the methoxy (B1213986) group, offers multiple sites for potential functionalization. Future research should focus on exploring novel catalytic systems that can selectively activate and transform this molecule.

For instance, transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, could be employed to introduce new carbon-carbon and carbon-heteroatom bonds at various positions on the aromatic ring. The development of catalysts that can selectively activate a specific C-H or C-F bond in the presence of other functional groups would be a particularly valuable area of investigation. Furthermore, the difluoromethyl group itself could potentially participate in novel catalytic transformations, offering a unique handle for molecular elaboration.

Expanding the Synthetic Utility in Diverse Chemical Transformations

Beyond its role as a building block, the inherent reactivity of this compound can be leveraged in a wide range of chemical transformations. The electron-withdrawing nature of the difluoromethyl and fluoro groups can influence the reactivity of the aromatic ring, making it susceptible to nucleophilic aromatic substitution reactions. This could provide a route to a variety of substituted anisole (B1667542) derivatives that would be difficult to access through other means.

Furthermore, the methoxy group could be a versatile handle for further functionalization. Cleavage of the methyl ether would provide the corresponding phenol, which could then be subjected to a host of well-established transformations, such as etherification, esterification, or conversion to a triflate for cross-coupling reactions. The development of selective methods to functionalize the molecule at different positions will be crucial for expanding its synthetic utility.

Advanced Analytical Techniques for Deeper Mechanistic Understanding

A thorough understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is essential for optimizing existing methods and developing new ones. The application of advanced analytical techniques will be instrumental in achieving this. In-situ spectroscopic methods, such as ReactIR and process NMR, can provide real-time monitoring of reaction progress, allowing for the identification of transient intermediates and the elucidation of reaction kinetics.

Computational modeling and density functional theory (DFT) calculations can provide valuable insights into reaction pathways, transition state geometries, and the electronic effects of the fluorine substituents. The combination of these experimental and computational techniques will enable a deeper mechanistic understanding, facilitating the rational design of more efficient and selective synthetic methodologies.

Potential in Automated Synthesis and High-Throughput Experimentation

The exploration of the full chemical space around this compound can be significantly accelerated through the adoption of automated synthesis and high-throughput experimentation (HTE). Automated platforms can be used to rapidly screen a wide range of reaction conditions, catalysts, and reagents, allowing for the rapid identification of optimal synthetic protocols.

HTE techniques can also be applied to the discovery of new applications for this compound and its derivatives. By synthesizing and screening large libraries of related compounds, it may be possible to identify molecules with desirable biological or material properties. This approach would be particularly valuable in the early stages of drug discovery and materials development.

Integration with Flow Chemistry Methodologies

The integration of the synthesis and transformation of this compound with flow chemistry methodologies offers several potential advantages over traditional batch processing. Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields, selectivity, and safety. The enhanced heat and mass transfer in flow reactors can be particularly beneficial for highly exothermic or fast reactions.

Furthermore, flow chemistry enables the seamless integration of reaction, separation, and purification steps, leading to more efficient and automated processes. The development of continuous flow processes for the synthesis of this compound and its derivatives would be a significant step towards more sustainable and scalable manufacturing.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(difluoromethyl)-3-fluoroanisole, and what challenges are associated with its fluorination steps?

  • Methodological Answer : Synthesis of this compound can be approached via electrophilic fluorination or cross-coupling reactions. For example, analogous compounds like 2-fluoro-3-(trifluoromethyl)anisole are synthesized using halogen exchange reactions with fluorinating agents such as DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor . Challenges include controlling regioselectivity during fluorination and avoiding over-fluorination, which can lead to byproducts. Optimizing reaction conditions (e.g., temperature, solvent polarity) is critical to enhance yield .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer :

  • ¹⁹F NMR : Essential for identifying fluorine environments; chemical shifts for difluoromethyl (-CHF₂) and aryl fluorine groups typically appear between -110 to -140 ppm and -140 to -160 ppm, respectively .
  • ¹H NMR : Coupling patterns (e.g., splitting due to adjacent fluorines) help confirm substituent positions.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .
  • X-ray Crystallography : Provides definitive structural confirmation if crystalline derivatives are obtainable .

Advanced Research Questions

Q. How does the presence of both difluoromethyl and fluoro substituents affect the compound’s electronic environment and reactivity?

  • Methodological Answer : The difluoromethyl group (-CHF₂) exerts strong electron-withdrawing effects via inductive withdrawal, while the aryl fluorine further polarizes the aromatic ring. This dual substitution reduces electron density at the ortho and para positions, directing electrophilic attacks to the meta position. Computational studies (e.g., DFT) can model charge distribution, and Hammett substituent constants (σₚ for -F ≈ +0.06, σₚ for -CF₂H ≈ +0.43) quantify these effects . Reactivity in nucleophilic substitution or catalytic coupling (e.g., Suzuki-Miyaura) may require tailored catalysts (e.g., Pd/XPhos) to overcome deactivation by electron withdrawal .

Q. What strategies can resolve contradictory data in biological activity studies of this compound?

  • Methodological Answer : Contradictions in bioactivity data (e.g., efficacy vs. toxicity) may arise from assay variability, impurities, or stereoelectronic effects. To address this:

  • Reproducibility Checks : Validate protocols using standardized controls (e.g., fluconazole for antifungal assays).
  • Metabolite Profiling : LC-MS/MS identifies degradation products or metabolites that may interfere with activity .
  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing -OCH₃ with -OCF₃) to isolate contributing factors .
  • Collaborative Validation : Cross-reference findings with independent studies (e.g., patent data on similar inhibitors) .

Q. How can computational modeling predict the binding affinity of this compound to target enzymes?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model interactions with enzyme active sites. Key considerations:

  • Fluorine-Protein Interactions : Fluorine’s high electronegativity may form weak hydrogen bonds or hydrophobic contacts with residues like serine or tyrosine .
  • Conformational Analysis : The compound’s torsional flexibility (e.g., methoxy group rotation) affects docking poses. Use constraints based on crystallographic data from analogous inhibitors .
  • Free Energy Calculations : MM-PBSA/GBSA methods estimate binding free energy, prioritizing derivatives with predicted ΔG < -8 kcal/mol .

Experimental Design & Data Analysis

Q. What experimental controls are critical when assessing the stability of this compound under physiological conditions?

  • Methodological Answer :

  • pH Stability Tests : Incubate the compound in buffers (pH 4–8) at 37°C for 24–72 hours, monitoring degradation via HPLC .
  • Light/Heat Controls : Expose samples to UV light (254 nm) or elevated temperatures (50°C) to assess photolytic/thermal stability .
  • Enzymatic Stability : Use liver microsomes or cytochrome P450 isoforms to simulate metabolic pathways .

Q. How can researchers address discrepancies in reported physicochemical properties (e.g., logP, solubility) for this compound?

  • Methodological Answer :

  • Standardized Measurement : Use shake-flask or HPLC methods for logP determination, ensuring consistent solvent systems (e.g., octanol/water) .
  • Temperature Control : Solubility assays must specify temperature (e.g., 25°C vs. 37°C), as fluorinated compounds often exhibit temperature-dependent solubility .
  • Interlaboratory Comparisons : Participate in round-robin studies to harmonize data, referencing databases like PubChem or Reaxys .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.